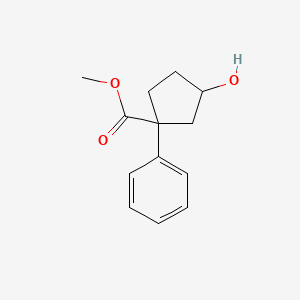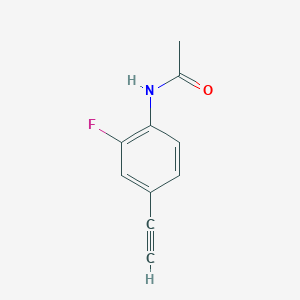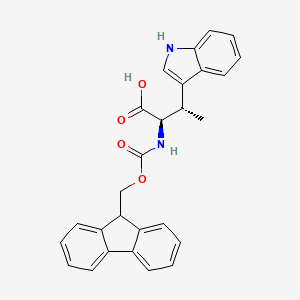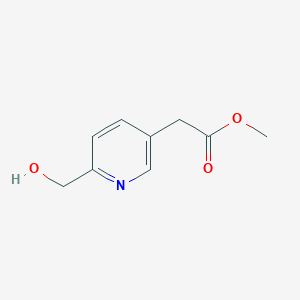![molecular formula C11H10O4S B13917544 (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[310]hexan-2-one typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the phenylsulfonyl group or to reduce other functional groups within the molecule.
Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and the introduction of functional groups. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexane: Lacks the ketone group, which affects its reactivity and applications.
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-ol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.
Uniqueness
The presence of the ketone group in (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one makes it unique compared to its analogs. This functional group significantly influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications.
Eigenschaften
Molekularformel |
C11H10O4S |
|---|---|
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
(1R,5S)-1-(benzenesulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O4S/c12-10-11(6-8(11)7-15-10)16(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2/t8-,11+/m0/s1 |
InChI-Schlüssel |
GECNRSTUNRQQBC-GZMMTYOYSA-N |
Isomerische SMILES |
C1[C@@H]2[C@]1(C(=O)OC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2C1(C(=O)OC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


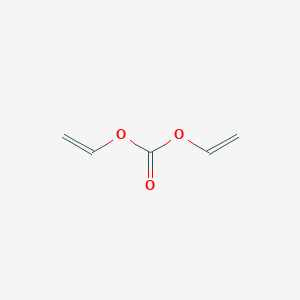
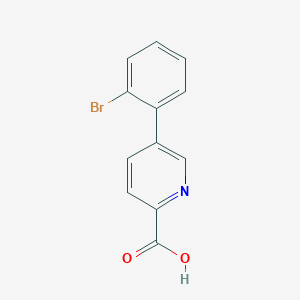

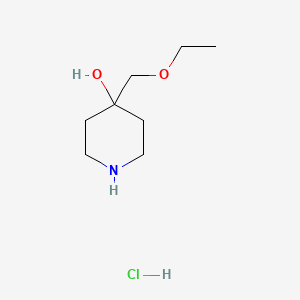

![2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
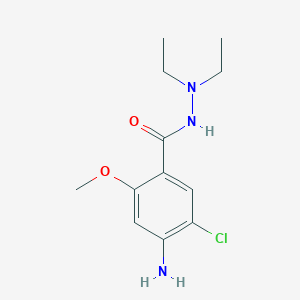
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
